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molecular formula C8H6N2O2 B017182 4-Methyl-3-nitrobenzonitrile CAS No. 939-79-7

4-Methyl-3-nitrobenzonitrile

Cat. No. B017182
M. Wt: 162.15 g/mol
InChI Key: KOFBNBCOGKLUOM-UHFFFAOYSA-N
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Patent
US05932567

Procedure details

120 g of 3-Nitro-4-methylbenzonitrile were suspended in 1.2 l of EtOH and hydrogenated in the presence of 7 g of Pd/C (10%) with 50 l of hydrogen at room temperature. After removal of the catalyst, the solvent was stripped off. 95 g of pure product were obtained (97%). 1H-NMR (DMSO-d6 ; δ in ppm): 7.1 (dd, 1H); 6.90 (d, 1H); 6.85 (dd, 1H); 5.35 (s, 2H, NH2 [sic]); 2.15 (s, 3H)
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
50 L
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:7]#[N:8])([O-])=O.[H][H]>CCO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:7]#[N:8]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1C
Step Two
Name
Quantity
50 L
Type
reactant
Smiles
[H][H]
Name
Quantity
1.2 L
Type
solvent
Smiles
CCO
Name
Quantity
7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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